3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific sites, influencing biological processes.
Medicine
In medicine, azetidinones have been explored for their potential therapeutic applications. This compound may be investigated for its potential as an antibacterial, antifungal, or anticancer agent.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one lies in its specific substitution pattern. The presence of both chloro and methoxy groups on the phenyl rings may confer distinct chemical and biological properties compared to other azetidinones.
Properties
Molecular Formula |
C17H17ClN2O3 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-12-5-3-4-10(8-12)16-15(19)17(21)20(16)11-6-7-14(23-2)13(18)9-11/h3-9,15-16H,19H2,1-2H3 |
InChI Key |
MTTFYUPIGSPULU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
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